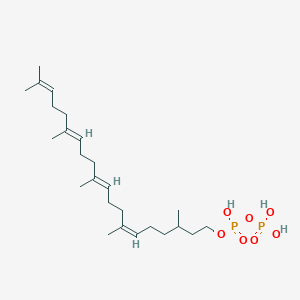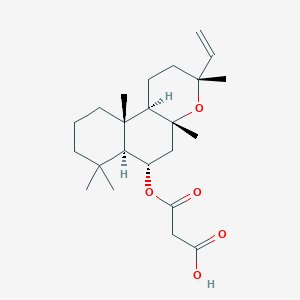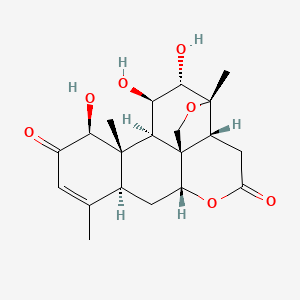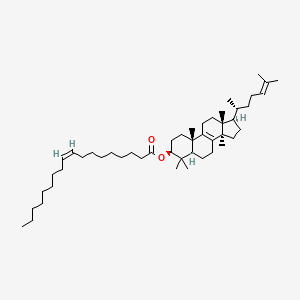
Lanosteryl oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanosteryl oleate is a lanosteryl ester. It has a role as a Saccharomyces cerevisiae metabolite.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Benefits
Lanosteryl oleate, a compound derived from lanosterol, exhibits significant cardiovascular benefits. In a study by Moghadasian et al. (2016), it was found that phytosteryl oleates, which include compounds like lanosteryl oleate, can lower very-low-density lipoprotein cholesterol (VLDL-C) and increase high-density lipoprotein cholesterol (HDL-C) in apolipoprotein E knockout mice. This result suggests a strong anti-atherogenic activity and potential cardiovascular benefits.
Drug Metabolism and Pharmacokinetics
Research on lanosteryl oleate also extends to its potential in drug development. Aggarwal et al. (2015) Aggarwal et al. (2015) investigated the drug metabolism and pharmacokinetic parameters of lanosteryl oleate, among other compounds. They found that these compounds are metabolically stable, lipophilic, and have potential as drug candidates, though developmental toxicity is a concern.
Antihyperglycemic Activity
In the context of diabetes management, lanosteryl oleate has shown promise. Mosa et al. (2015) Mosa et al. (2015) demonstrated that a lanosteryl triterpene, a category that includes lanosteryl oleate, can significantly reduce blood glucose levels and improve glucose tolerance in diabetic rats. This indicates potential pharmaceutical effects in the management of diabetes mellitus.
Membrane Properties and Sterols
The impact of lanosterol derivatives like lanosteryl oleate on membrane properties has also been studied. Henriksen et al. (2006) Henriksen et al. (2006) explored the effects of different sterols, including lanosterol, on lipid bilayers. Their findings provide insights into the universal behavior of membranes when influenced by sterols, which could be relevant to understanding the role of lanosteryl oleate in biological systems.
Cardioprotective Potential
Additionally, the cardioprotective potential of lanosteryl oleate has been a topic of investigation. Mosa et al. (2016) Mosa et al. (2016) studied a lanosteryl triterpene from Protorhus longifolia and found that it can minimize myocardial injury in hyperlipidemic rats. This suggests its potential use in managing cardiovascular diseases.
Antidiabetic Activity of Lanostene-Type Triterpenoids
Exploring the antidiabetic properties of lanosteryl oleate and related compounds, Bagri et al. (2016) Bagri et al. (2016) isolated lanosteryl triterpenes from Psidium guajava leaves and demonstrated their significant antidiabetic activity. This further reinforces the potential of lanosteryl oleate in diabetes treatment.
Improvement of Glucose Tolerance and Pancreatic Beta Cell Structure
Mabhida et al. (2017) Mabhida et al. (2017) showed that a lanosteryl triterpene can improve glucose tolerance and pancreatic beta cell structure in diabetic rats. This finding is crucial for understanding the therapeutic potential of lanosteryl oleate in type 2 diabetes.
Eigenschaften
Produktname |
Lanosteryl oleate |
|---|---|
Molekularformel |
C48H82O2 |
Molekulargewicht |
691.2 g/mol |
IUPAC-Name |
[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C48H82O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-44(49)50-43-33-34-46(7)40-32-36-47(8)39(38(4)27-25-26-37(2)3)31-35-48(47,9)41(40)29-30-42(46)45(43,5)6/h17-18,26,38-39,42-43H,10-16,19-25,27-36H2,1-9H3/b18-17-/t38-,39-,42+,43+,46-,47-,48+/m1/s1 |
InChI-Schlüssel |
DKYFEOWQCCNWLB-GYZZQDEESA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CCC3=C2CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CCC=C(C)C)C)C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3=C2CCC4(C3(CCC4C(C)CCC=C(C)C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



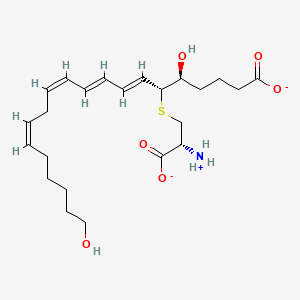
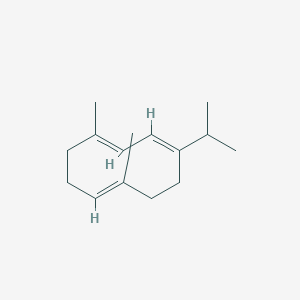
![[(1'R,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1263889.png)
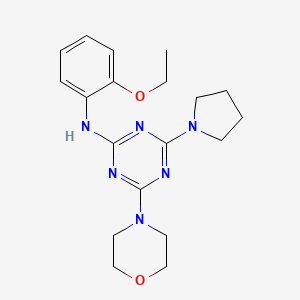
![(15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263891.png)
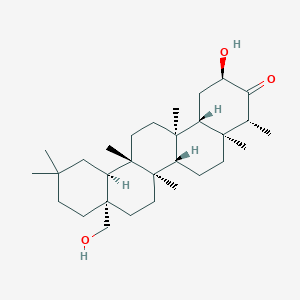

![N-{(1s,2r)-1-benzyl-2-hydroxy-3-[(3-methoxybenzyl)amino]propyl}-5-[methyl(methylsulfonyl)amino]-N'-[(1r)-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B1263897.png)
